2-Chloroquinolin-7-ol: A Technical Guide for Chemical and Pharmaceutical Innovators
2-Chloroquinolin-7-ol: A Technical Guide for Chemical and Pharmaceutical Innovators
Introduction: The Strategic Importance of the Chloroquinoline Scaffold
In the landscape of medicinal chemistry and materials science, the quinoline nucleus stands as a "privileged scaffold," a foundational structure from which a multitude of high-value compounds are derived. The strategic placement of a chlorine atom on this bicyclic heterocycle dramatically influences its electronic properties and reactivity, making chloroquinoline derivatives indispensable building blocks for drug discovery and organic synthesis.[1][2] This guide focuses on a specific, yet under-documented, member of this family: 2-Chloroquinolin-7-ol .
While extensive research has illuminated the vast potential of the 7-chloroquinoline framework—most famously embodied in the antimalarial drug chloroquine—and the reactive nature of the 2-chloro position, specific experimental data for the 7-hydroxy substituted variant remains sparse in publicly accessible literature.[2][3] This document, therefore, serves a dual purpose: to consolidate the known structural and predicted physicochemical properties of 2-Chloroquinolin-7-ol, and to provide a forward-looking perspective on its potential applications by drawing authoritative parallels from closely related analogues. For the researcher and drug development professional, this guide offers a foundational understanding and a scientifically-grounded rationale for exploring the untapped potential of this molecule.
PART 1: Molecular Identity and Physicochemical Profile
A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent research and development. This section details the known identifiers and predicted characteristics of 2-Chloroquinolin-7-ol.
Chemical Structure and Core Identifiers
The molecule consists of a quinoline ring system chlorinated at the C2 position and hydroxylated at the C7 position. This arrangement combines the electrophilic reactivity at the C2 position, common in 2-chloroquinolines, with the hydrogen-bonding capabilities and potential for further functionalization of the phenolic hydroxyl group.
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IUPAC Name: 2-chloroquinolin-7-ol
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CAS Number: 375358-19-3[4]
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Molecular Formula: C₉H₆ClNO[4]
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Molecular Weight: 179.60 g/mol [4]
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Canonical SMILES: C1=CC(=CC2=NC(=CC=C12)Cl)O[4]
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InChIKey: OKRDYODLCPEIMP-UHFFFAOYSA-N[5]
Physicochemical Properties: A Blend of Prediction and Analogy
Direct experimental data for the physicochemical properties of 2-Chloroquinolin-7-ol are not widely reported. The following table presents predicted values, supplemented with experimental data from the closely related parent compound, 2-chloroquinoline, to provide a reasonable estimation of its expected behavior. The introduction of a hydroxyl group is anticipated to increase polarity, raise the melting point, and decrease volatility compared to 2-chloroquinoline.
| Property | Value for 2-Chloroquinolin-7-ol | Reference Compound: 2-Chloroquinoline (CAS: 612-62-4) | Source |
| Physical State | Solid (Predicted) | Crystalline solid | [4][6] |
| Melting Point | Not available | 34-37 °C | [4] |
| Boiling Point | Not available | 266-267 °C | [6] |
| XlogP (Predicted) | 2.8 | 2.7 | [4][5] |
| pKa (Predicted) | Not available | 0.41 ± 0.40 | [6] |
| Solubility | Sparingly soluble in water (Predicted), Soluble in organic solvents like methanol, DMSO. | Soluble in methanol | [6] |
PART 2: Synthesis and Reactivity
The synthesis of functionalized quinolines is a well-established field, offering several logical pathways to 2-Chloroquinolin-7-ol. While a specific, validated protocol for this exact molecule is not readily found in literature, a plausible and robust synthetic strategy can be designed based on proven methodologies for analogous structures.
Proposed Synthetic Pathway: Chlorination of a Quinolone Precursor
The most direct and widely adopted method for introducing a chlorine atom at the 2-position of a quinoline ring is the chlorination of the corresponding quinolin-2-one precursor using reagents like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅).[7] This approach is favored for its high efficiency and reliability.
The proposed workflow is as follows:
Caption: Proposed two-step synthesis of 2-Chloroquinolin-7-ol.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative, non-validated procedure derived from established methods for similar quinoline transformations.[7][8] Researchers must perform their own optimization and safety assessments.
Step 1: Synthesis of 7-Hydroxyquinolin-2(1H)-one from Quinolin-7-ol
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Dissolution: Dissolve Quinolin-7-ol (1 equivalent) in a suitable solvent such as acetic acid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
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Oxidation: Slowly add an oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., peracetic acid), to the solution at room temperature.
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Heating: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
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Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water to remove residual acid, and dry under vacuum to yield 7-Hydroxyquinolin-2(1H)-one.
Step 2: Chlorination to 2-Chloroquinolin-7-ol
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Reaction Setup: In a chemical fume hood, carefully charge a flask with 7-Hydroxyquinolin-2(1H)-one (1 equivalent) and slowly add an excess of phosphoryl chloride (POCl₃, ~5-10 equivalents). An inert solvent like toluene may be used.
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Heating: Heat the mixture to reflux (typically around 100-110 °C) for 2-4 hours. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
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Quenching: After cooling to room temperature, very cautiously pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction and must be done slowly with vigorous stirring.
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Neutralization: Neutralize the acidic aqueous solution with a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is approximately 7-8.
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Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-Chloroquinolin-7-ol.
PART 3: Applications in Research and Drug Development
While direct biological studies on 2-Chloroquinolin-7-ol are scarce, the extensive body of research on its structural components—the 2-chloroquinoline and 7-chloroquinoline motifs—provides a strong predictive framework for its potential applications.
A Scaffold for Novel Therapeutics
The 7-chloroquinoline core is a cornerstone of antimalarial drug design and has been extensively explored for its anticancer properties.[9][10][11] Derivatives have shown potent activity against various cancer cell lines, including breast, colon, and leukemia.[2][9] The chlorine at the 7-position is often crucial for activity, and the scaffold's mechanism of action can involve interfering with cellular processes like autophagy.[2]
Simultaneously, the 2-chloro substituent acts as a versatile chemical handle. It is a leaving group that is readily displaced by nucleophiles, enabling the synthesis of diverse libraries of 2-substituted quinolines. This reactivity has been exploited to develop novel inhibitors for a range of biological targets.
Key Therapeutic Areas for 7-Chloroquinoline Derivatives:
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Anticancer: Derivatives have demonstrated cytotoxicity against numerous human cancer cell lines.[2]
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Antimalarial: The foundational scaffold for chloroquine and its analogues, active against Plasmodium falciparum.[10]
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Antiviral: 2-Chloroquinoline-based frameworks have been designed as dual inhibitors of SARS-CoV-2 proteases (MPro and PLPro).[3]
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Antibacterial & Antifungal: The quinoline ring is present in many antimicrobial agents, and chloro-substituted derivatives have been synthesized and tested for their efficacy against various bacterial and fungal strains.[12][13]
The combination of the biologically active 7-position substitution pattern with the synthetically versatile 2-chloro position makes 2-Chloroquinolin-7-ol a highly attractive, albeit unexplored, starting point for generating new chemical entities in these therapeutic fields.
Logical Workflow for Derivative Synthesis and Screening
The inherent reactivity of the C2-chlorine bond allows for the systematic development of new molecular entities through nucleophilic substitution reactions. This enables a logical workflow for lead discovery.
Caption: Drug discovery workflow using 2-Chloroquinolin-7-ol.
PART 4: Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for 2-Chloroquinolin-7-ol. Therefore, safety precautions must be based on data from structurally similar compounds, such as 2-chloroquinoline.
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Hazard Classification (Inferred): Assumed to be harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[14][15]
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Handling: Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[15][16]
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First Aid:
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Skin Contact: Immediately wash with plenty of soap and water.[14]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[14]
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Inhalation: Move the person to fresh air.[14]
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Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]
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-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[16]
Conclusion
2-Chloroquinolin-7-ol represents a molecule of significant latent potential. While it remains a poorly characterized compound on its own, its structural lineage is impeccable. It combines the well-documented biological relevance of the 7-substituted quinoline core with the proven synthetic utility of a 2-chloro leaving group. This guide has synthesized the available information and provided a logical, data-driven framework for its synthesis and future exploration. For scientists engaged in the discovery of novel therapeutics, 2-Chloroquinolin-7-ol is not just a chemical compound but a compelling invitation to innovate.
References
A comprehensive list of all sources cited within this document is provided below.
-
Synthonix. 2-Chloroquinolin-7-ol - [C62024]. Available at: [Link]
- Ishkov, Y. V., Veduta, V. V., Fed'ko, N. A., & Bogdan, N. M. A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry.
- Al-Ostoot, F. H., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science.
- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Oriental Journal of Chemistry.
- Kattula, B., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic & Medicinal Chemistry Letters.
- Design and synthesis of 2-chloroquinoline derivatives as non-azoles antimycotic agents. (2021).
-
PubChemLite. 2-chloroquinolin-7-ol (C9H6ClNO). Available at: [Link]
-
Wikipedia. 2-Chloroquinoline. Available at: [Link]
- Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)
- Mosquera, A., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry.
- Google Patents. HU212967B - Process for producing 7-chloro-quinaldine.
- Asif, M. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Future Journal of Pharmaceutical Sciences.
- Tadesse, A., et al. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Journal of Chemistry.
-
University of Colorado Boulder. Experiment 1 - Melting Points. Available at: [Link]
-
PubChem. 7-Chloro-2-methylquinoline. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 7-Chloro-2-methylquinoline: A Key Pharmaceutical Intermediate for Antiasthmatic Drug Synthesis. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]
- Ghorab, M. M., et al. (2019). Synthesis, biological evaluations and computational studies of N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)anilines as fungal biofilm inhibitors. Bioorganic Chemistry.
Sources
- 1. dakenchem.com [dakenchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 2-chloroquinolin-7-ol (C9H6ClNO) [pubchemlite.lcsb.uni.lu]
- 6. 2-Chloroquinoline CAS#: 612-62-4 [m.chemicalbook.com]
- 7. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 8. 2-chloro-7-methylquinoline synthesis - chemicalbook [chemicalbook.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and biological activity of 2-[2-(7-chloroquinolin- | REDI [redi.cedia.edu.ec]
- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, biological evaluations and computational studies of N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)anilines as fungal biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. fishersci.com [fishersci.com]
